Physicochemical Property Divergence: Predicted Lipophilicity (LogP) vs. Phosphorobromidic Acid
The predicted partition coefficient (LogP) for Bromo(hydroxy)oxophosphanium (Phosphonobromidic acid) is 1.4112, versus 0.474 for Phosphorobromidic acid (CAS 25758-00-3) [1]. This ~3.0-fold higher LogP suggests substantially greater lipophilicity, which is a critical differentiator for applications requiring organic-phase reactivity or extraction efficiency. No comparable head-to-head experimental validation was identified in accessible literature; this evidence is based on cross-study computational predictions.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.4112 (Phosphonobromidic acid, CAS 25757-29-3) |
| Comparator Or Baseline | LogP = 0.474 (Phosphorobromidic acid, CAS 25758-00-3) |
| Quantified Difference | ΔLogP ≈ +0.94 (three-fold higher relative value) |
| Conditions | Computational prediction (algorithm unspecified; data from YYBYY chemical database) |
Why This Matters
A higher LogP indicates superior partitioning into non-polar organic solvents, directly influencing the choice of reagent for biphasic bromination or extraction processes.
- [1] YYBYY Chemical Data Service. Comparative predicted LogP values for CAS 25757-29-3 (LogP 1.4112) and CAS 25758-00-3 (LogP 0.474). View Source
